Tetraethyleneglycol Bisibuprofen Ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

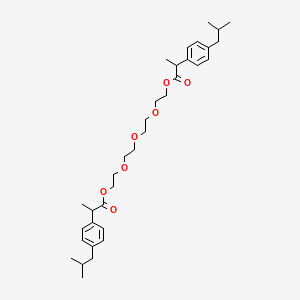

Tetraethyleneglycol Bisibuprofen Ester: is a compound formed as a byproduct during the esterification of ibuprofen with polyethylene glycol (PEG). This impurity is often found in pharmaceutical formulations, particularly in soft gelatin capsules, where PEG is used as a solvent or plasticizer. The presence of this impurity can affect the stability, efficacy, and safety of the pharmaceutical product .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The esterification of ibuprofen with polyethylene glycol (PEG) involves the reaction of ibuprofen with PEG under acidic or basic conditions. The reaction typically occurs in a biphasic system, where the organic phase contains ibuprofen and the aqueous phase contains PEG. The reaction is catalyzed by acids such as sulfuric acid or bases such as sodium hydroxide .

Industrial Production Methods: In industrial settings, the esterification process is optimized for large-scale production. The reaction is carried out in reactors equipped with stirring mechanisms to ensure proper mixing of the reactants. The reaction temperature is maintained between 60-80°C to facilitate the esterification process. After the reaction, the product is purified using techniques such as distillation or chromatography to remove any unreacted ibuprofen and PEG .

Analyse Des Réactions Chimiques

Types of Reactions: Tetraethyleneglycol Bisibuprofen Ester primarily undergoes esterification reactions. It can also participate in hydrolysis reactions under acidic or basic conditions, leading to the formation of ibuprofen and PEG .

Common Reagents and Conditions:

Esterification: Catalyzed by acids (e.g., sulfuric acid) or bases (e.g., sodium hydroxide) at temperatures between 60-80°C.

Hydrolysis: Catalyzed by acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) at room temperature.

Major Products:

Esterification: this compound

Hydrolysis: Ibuprofen and PEG

Applications De Recherche Scientifique

Synthesis Overview

| Parameter | Details |

|---|---|

| Reactants | Ibuprofen, Tetraethylene Glycol |

| Reaction Type | Esterification |

| Conditions | Acidic environment; controlled temperature |

| Outcome | Formation of Tetraethyleneglycol Bisibuprofen Ester |

Enhanced Solubility

One of the primary applications of this compound lies in its ability to enhance the solubility of ibuprofen. This characteristic is particularly beneficial in pharmaceutical formulations where solubility is a critical factor for drug efficacy. The improved solubility can lead to better absorption and bioavailability when administered.

Interaction Studies

Research has indicated that this compound may influence the pharmacokinetic profiles of co-administered drugs due to its solubilizing properties. Preliminary studies suggest that it could alter the absorption rates of other pharmaceuticals when used in combination therapies. Further investigation is needed to fully understand these interactions and their implications for clinical use.

Analytical Techniques for Detection

Given that this compound is considered an impurity in ibuprofen formulations, accurate detection and quantification are essential for ensuring product quality and compliance with regulatory standards. Various analytical methods have been developed for this purpose:

High-Performance Liquid Chromatography (HPLC)

HPLC is commonly employed to separate and quantify this compound from ibuprofen formulations. This technique allows for high-resolution analysis and is crucial for monitoring impurity levels.

Mass Spectrometry (MS)

Mass spectrometry complements HPLC by providing detailed information about the molecular weight and structure of the compound. This method enhances the reliability of impurity profiling in pharmaceutical products.

Biological Effects and Safety Concerns

While this compound does not possess known therapeutic activity, research has explored its potential biological effects. Studies have primarily focused on its cytotoxicity and genotoxicity:

Summary of Biological Studies

| Study Focus | Findings |

|---|---|

| Cytotoxicity | Varies with concentration; higher levels show toxicity |

| Genotoxicity | Limited data; requires further investigation |

Comparative Analysis with Related Compounds

This compound can be compared with other related compounds based on structural similarities and biological functions. The following table summarizes key characteristics:

| Compound Name | Structure Type | Key Characteristics |

|---|---|---|

| Ibuprofen | Nonsteroidal Anti-inflammatory Drug | Widely used for pain relief; cyclooxygenase inhibitor |

| Polyethylene Glycol Ibuprofen Ester | Ester | Similar solubility properties; used in formulations |

| Propylene Glycol Ibuprofen Ester | Ester | Lower viscosity; used in topical applications |

| Tetrahydrocurcumin | Curcumin Derivative | Anti-inflammatory properties; different mechanism of action |

Mécanisme D'action

The mechanism of action of Tetraethyleneglycol Bisibuprofen Ester is not well-defined, as it is primarily considered an impurity rather than an active pharmaceutical ingredient. it is known that esterified derivatives of ibuprofen can undergo hydrolysis to release ibuprofen, which then exerts its effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). These enzymes are involved in the synthesis of prostaglandins, which mediate pain, inflammation, and fever .

Comparaison Avec Des Composés Similaires

- Ibuprofen Methyl Ester

- Ibuprofen Ethyl Ester

- Ibuprofen Sorbitol Ester

Comparison: Tetraethyleneglycol Bisibuprofen Ester is unique due to its formation with polyethylene glycol, which imparts different physicochemical properties compared to other ibuprofen esters. For example, Ibuprofen Methyl Ester and Ibuprofen Ethyl Ester are smaller molecules and may have different solubility and stability profiles. Ibuprofen Sorbitol Ester, on the other hand, is formed with sorbitol and is used to enhance the solubility of ibuprofen in aqueous solutions .

Activité Biologique

Tetraethyleneglycol Bisibuprofen Ester, also known as Ibuprofen Ester Impurity (PEG400), is a compound that has garnered attention due to its potential biological effects, particularly in the context of pharmaceutical formulations. While primarily recognized as an impurity formed during ibuprofen synthesis, understanding its biological activity is crucial for assessing safety and efficacy in drug products.

This compound has the following chemical characteristics:

- Molecular Formula : C₁₁H₂₄O₅

- Molecular Weight : 236.31 g/mol

- CAS Number : 1161014-75-0

- Solubility : Highly soluble in water, with solubility reported at approximately 376 mg/ml .

Cytotoxicity and Genotoxicity

Research has indicated that this compound may exhibit cytotoxic and genotoxic properties. Studies have primarily focused on its effects in vitro, where high concentrations of the compound were used to evaluate cell viability and genetic material integrity.

- Cytotoxicity : In controlled laboratory settings, this compound demonstrated significant cytotoxic effects on various cell lines. The compound's ability to induce cell death raises concerns regarding its presence in pharmaceutical formulations .

- Genotoxicity : Investigations into the genotoxic potential of this ester have also been conducted. Results suggest that it may damage DNA, although these findings are based on high concentration scenarios that do not necessarily reflect typical exposure levels in humans .

The biological activity of this compound is thought to be linked to its structural characteristics, particularly the ester bonds present in the molecule. These bonds may interact with cellular components, leading to disruptions in normal cellular processes.

Case Studies and Research Findings

Several studies have investigated the broader implications of impurities like this compound in drug formulations:

- Study on Ibuprofen Impurities : A study highlighted that impurities such as this compound could alter the pharmacokinetics and pharmacodynamics of ibuprofen, potentially leading to adverse effects .

- Cytotoxicity Assessment : In vitro studies using human cell lines demonstrated that exposure to high concentrations of this ester resulted in significant cytotoxic effects, underscoring the need for stringent quality control measures in pharmaceutical manufacturing .

Propriétés

IUPAC Name |

2-[2-[2-[2-[2-[4-(2-methylpropyl)phenyl]propanoyloxy]ethoxy]ethoxy]ethoxy]ethyl 2-[4-(2-methylpropyl)phenyl]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H50O7/c1-25(2)23-29-7-11-31(12-8-29)27(5)33(35)40-21-19-38-17-15-37-16-18-39-20-22-41-34(36)28(6)32-13-9-30(10-14-32)24-26(3)4/h7-14,25-28H,15-24H2,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARAGFSUIHFAIRQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C(C)C(=O)OCCOCCOCCOCCOC(=O)C(C)C2=CC=C(C=C2)CC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H50O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

570.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.